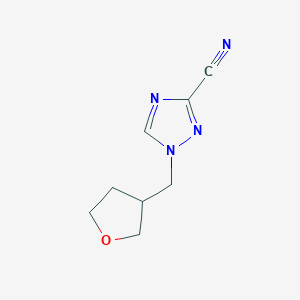![molecular formula C14H13ClN2O3 B7574781 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7574781.png)
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid, also known as CP-690,550, is a small-molecule drug that has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. This drug is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes that play a key role in the immune system response.
Wirkmechanismus
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid works by blocking the activity of JAK enzymes, which are involved in the signaling pathways that regulate the immune system response. By inhibiting JAK enzymes, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid reduces the production of cytokines and other immune system molecules that contribute to inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce the levels of cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon-gamma (IFN-gamma) in patients with rheumatoid arthritis. It also reduces the levels of pro-inflammatory molecules such as C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR). In preclinical studies, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been shown to reduce skin inflammation and improve skin lesions in psoriasis models.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its specificity for JAK enzymes and its ability to reduce the production of multiple cytokines. However, it also has some limitations, such as its potential for off-target effects and its short half-life in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms. Another area of research is the identification of biomarkers that can predict response to 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid treatment. Additionally, research is needed to investigate the long-term safety and efficacy of 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid in patients with autoimmune diseases.
Synthesemethoden
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid is synthesized from 2-amino-5-chlorobenzoic acid in a multistep process. The first step involves the formation of a pyrrole derivative from 1,5-dimethylpyrrole-2-carboxylic acid and 2-bromoacetyl chloride. The pyrrole derivative is then coupled with the 2-amino-5-chlorobenzoic acid to form the final product, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid has been extensively studied in preclinical and clinical trials for its potential use in the treatment of autoimmune diseases. In a phase II clinical trial, 2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid was shown to be effective in reducing the symptoms of rheumatoid arthritis and improving the quality of life of patients. It has also been shown to be effective in the treatment of psoriasis and lupus in preclinical studies.
Eigenschaften
IUPAC Name |
2-chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-8-3-6-12(17(8)2)13(18)16-9-4-5-11(15)10(7-9)14(19)20/h3-7H,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUJTZMWUVAKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)NC2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-[(1,5-dimethylpyrrole-2-carbonyl)amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)




![N-[1-(2,4-dichlorophenyl)ethyl]-N-methylmethanesulfonamide](/img/structure/B7574743.png)
![N-cyclopropyl-N-[(thiophen-2-yl)methyl]methanesulfonamide](/img/structure/B7574746.png)
![3-[(2-Cyclopent-2-en-1-ylacetyl)amino]-4-fluorobenzoic acid](/img/structure/B7574766.png)
![2,6-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-4-amine](/img/structure/B7574787.png)
![N-[4-(azepan-1-yl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B7574795.png)

![3-[[3-(5-methyl-1H-pyrazol-4-yl)propylamino]methyl]phenol](/img/structure/B7574805.png)

![2-[1-(4-Bromophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7574819.png)